molecular formula C12H23NO3 B1454737 tert-butyl (2R,4r,6S)-rel-4-hydroxy-2,6-dimethylpiperidine-1-carboxylate CAS No. 152491-54-8

tert-butyl (2R,4r,6S)-rel-4-hydroxy-2,6-dimethylpiperidine-1-carboxylate

Cat. No. B1454737
M. Wt: 229.32 g/mol
InChI Key: RNQIRWQBYRTJPG-ULKQDVFKSA-N
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Description

This compound is a derivative of piperidine, a heterocyclic organic compound . It has a molecular weight of 169.31 and a molecular formula of C11H23N .


Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, which is a six-membered ring with one nitrogen atom .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 169.31 and a molecular formula of C11H23N . Other physical and chemical properties such as boiling point and storage conditions are not specified .

Scientific Research Applications

Environmental Fate and Biodegradation

Research on synthetic phenolic antioxidants, including tert-butyl derivatives, focuses on their environmental occurrence, fate, and toxicity. These compounds have been detected in various environmental matrices, including indoor dust, air particulates, sea sediment, and river water. Studies have raised concerns about their potential endocrine-disrupting effects and toxicity, calling for the development of novel antioxidants with lower toxicity and migration potential (Liu & Mabury, 2020).

Bioactivities and Natural Sources

2,4-Di-tert-butylphenol, a toxic secondary metabolite related to tert-butyl compounds, is produced by a variety of organisms. Its natural sources and bioactivities have been explored, indicating its potential as a major component of volatile oils with significant toxicity against a broad range of organisms. This suggests a need for further research into the reasons behind the production of such autotoxic compounds by organisms (Zhao et al., 2020).

Synthetic Routes for Pharmaceuticals

In pharmaceutical synthesis, tert-butyl derivatives serve as crucial intermediates. For instance, graphical synthetic routes of Vandetanib, a cancer medication, have been analyzed, demonstrating the role of tert-butyl derivatives in providing more favorable yields and commercial value in manufacturing scale (Mi, 2015).

Environmental Pollution and Toxicology

The environmental and ecotoxicological impacts of tert-butyl-based compounds, such as 4-tert-Octylphenol, have been reviewed. These compounds, resulting from the degradation of non-ionic surfactants, show endocrine-disrupting activities and pose challenges in removal from environmental waters, highlighting the need for more effective and large-scale removal techniques (Olaniyan et al., 2020).

Biodegradation and Fate in Soil and Groundwater

Studies on the biodegradation and fate of tert-butyl ether derivatives in soil and groundwater underscore the microbial ability to degrade these substances under aerobic conditions. However, the biodegradability under anaerobic conditions remains limited, indicating a need for enhanced bioremediation techniques (Thornton et al., 2020).

properties

IUPAC Name

tert-butyl (2S,6R)-4-hydroxy-2,6-dimethylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-8-6-10(14)7-9(2)13(8)11(15)16-12(3,4)5/h8-10,14H,6-7H2,1-5H3/t8-,9+,10?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNQIRWQBYRTJPG-ULKQDVFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(N1C(=O)OC(C)(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(C[C@@H](N1C(=O)OC(C)(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201121538
Record name 1-Piperidinecarboxylic acid, 4-hydroxy-2,6-dimethyl-, 1,1-dimethylethyl ester, (2α,4α,6α)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201121538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (2R,4r,6S)-rel-4-hydroxy-2,6-dimethylpiperidine-1-carboxylate

CAS RN

152491-54-8
Record name 1-Piperidinecarboxylic acid, 4-hydroxy-2,6-dimethyl-, 1,1-dimethylethyl ester, (2α,4α,6α)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201121538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl (2R,4r,6S)-rel-4-hydroxy-2,6-dimethylpiperidine-1-carboxylate
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